

Designing clinical trials with AZD1656 (e.g., ARCADIA trial design)

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Compound of Interest		
Compound Name:	AZD1656	
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Application Notes and Protocols for Clinical Trials with AZD1656

These notes provide a comprehensive overview of the clinical trial design for **AZD1656**, with a specific focus on the ARCADIA trial. They are intended for researchers, scientists, and drug development professionals interested in the clinical application of glucokinase activators.

Core Application: AZD1656 as an Immunomodulatory Agent in Diabetic Patients with COVID-19

AZD1656 is a specific glucokinase activator that has been investigated for its potential therapeutic effects beyond glycemic control.[1][2][3] The Alleviation of cardioRespiratory complications in patients with COVID-19 And DIAbetes (ARCADIA) trial was a key study that explored the efficacy and safety of AZD1656 in patients with diabetes hospitalized with COVID-19.[1][4][5][6] The rationale for the trial was based on the hypothesis that AZD1656 could not only improve glycemic control but also modulate the immune response to SARS-CoV-2 infection in this high-risk population.[1][2][3]

ARCADIA Trial: A Detailed Overview



The ARCADIA trial was a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.[4][5][6] The study aimed to assess the safety and efficacy of **AZD1656** in adult diabetic patients hospitalized with suspected or confirmed COVID-19.[1][4][5][6]

Table 1: ARCADIA Trial Design Summary

Parameter	Specification	
Trial Phase	Phase II	
Study Design	Randomized, double-blind, placebo-controlled	
Patient Population	150 adult patients with Type 1 or Type 2 diabetes hospitalized with COVID-19[1][2][4]	
Intervention	AZD1656 tablets (100mg twice a day)[5][6]	
Control	Matched placebo tablets[4][5][6]	
Treatment Duration	Up to 21 days, in addition to standard of care[5]	
Randomization	1:1 ratio (AZD1656:Placebo)[1][4]	
Primary Endpoint	Clinical improvement measured at Day 14 using the WHO 8-point Ordinal Scale for Clinical Improvement[2][5][6]	
Participating Countries	UK, Romania, and Czech Republic[1][5][6]	
Trial Registration	ClinicalTrials.gov NCT04516759[5][6]	

Table 2: Key Quantitative Outcomes of the ARCADIA Trial



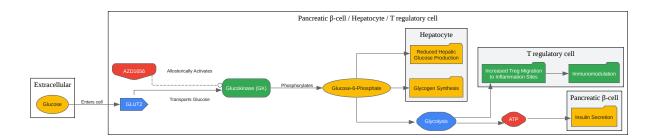
Outcome Measure	AZD1656 Group	Placebo Group	p-value
Primary Endpoint (Clinical Improvement at Day 14)	76.3%	69.9%	0.19[5][6]
Mortality	5% (4 patients)	12.3% (9 patients)	0.090[5][6]
Mortality at Day 7	0% (0 patients)	8.2% (6 patients)	0.011 (post hoc)[5][6] [7]
Adverse Events	35.7%	33.3%	Not statistically significant[5][6]
Time to Hospital Discharge	No significant difference	No significant difference	0.16[5][6][7]

Mechanism of Action of AZD1656

AZD1656 is a glucokinase (GK) activator.[3][6] Glucokinase is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and liver cells, where it plays a crucial role in glucose homeostasis.[8] By activating glucokinase, **AZD1656** was initially developed to improve glycemic control in patients with diabetes.[3][9][10]

However, the ARCADIA trial suggested a potential immunomodulatory role for **AZD1656**.[5][6] [7] The proposed mechanism involves the modulation of T regulatory cells (Tregs), which are crucial for maintaining immune homeostasis.[3] The activation of glucokinase by **AZD1656** may enhance the migration of Tregs to sites of inflammation, thereby dampening the hyperinflammatory response often seen in severe COVID-19.[3][7] This immunomodulatory effect is thought to be independent of the drug's glucose-lowering effect, as no significant differences in glycemic control were observed between the treatment and placebo groups in the ARCADIA trial.[5]





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Caption: Proposed signaling pathway of AZD1656 action.

Experimental Protocols for an ARCADIA-type Trial

The following outlines the key experimental protocols that would be employed in a clinical trial similar to ARCADIA.

Patient Screening and Enrollment Protocol

- Inclusion Criteria:
 - Adult patients (e.g., ≥ 18 years of age).
 - Confirmed diagnosis of Type 1 or Type 2 diabetes.
 - Hospitalized with suspected or confirmed SARS-CoV-2 infection.
 - Informed consent obtained.
- Exclusion Criteria:



- Severe renal impairment.
- History of hypersensitivity to the investigational product or its components.
- Participation in another interventional study.
- Screening Procedures:
 - Medical history review.
 - Physical examination.
 - Confirmation of diabetes status (e.g., HbA1c levels).
 - SARS-CoV-2 infection confirmation (e.g., PCR test).
 - Baseline laboratory tests (hematology, clinical chemistry).

Randomization and Blinding Protocol

- Eligible patients are randomized in a 1:1 ratio to receive either **AZD1656** or a matched placebo.
- Randomization is performed using a centralized system to ensure allocation concealment.
- The trial is double-blinded, meaning neither the patient, the investigator, nor the study staff are aware of the treatment allocation.

Investigational Product Administration Protocol

- Dosage: AZD1656 administered as 100mg tablets twice daily.
- Route of Administration: Oral.
- Duration: For a maximum of 21 days or until hospital discharge, whichever is shorter.
- Concomitant Medication: All patients receive the standard of care for COVID-19 as per local hospital guidelines.



Efficacy and Safety Assessment Protocol

- · Primary Efficacy Endpoint:
 - Assessed at Day 14.
 - Measured using the WHO 8-point Ordinal Scale for Clinical Improvement.
- · Secondary Efficacy Endpoints:
 - All-cause mortality.
 - Time to hospital discharge.
 - Need for mechanical ventilation.
- Safety Assessments:
 - Monitoring of adverse events (AEs) and serious adverse events (SAEs).
 - Regular clinical laboratory tests (hematology, clinical chemistry).
 - Vital signs monitoring.

Immunophenotyping Protocol (Exploratory)

To investigate the immunomodulatory effects of **AZD1656**, peripheral blood mononuclear cells (PBMCs) would be collected at baseline and specified time points during the study.

- Sample Collection: Whole blood collected in EDTA tubes.
- PBMC Isolation:
 - Dilute blood with phosphate-buffered saline (PBS).
 - Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
 - Centrifuge to separate PBMCs.

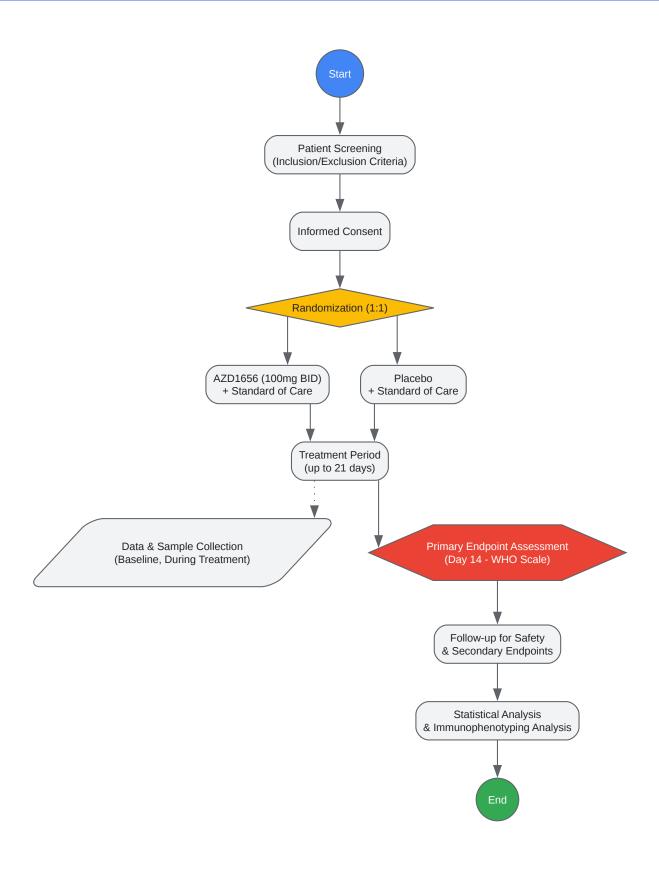
Methodological & Application





- Collect the PBMC layer and wash with PBS.
- Flow Cytometry Staining:
 - Resuspend PBMCs in staining buffer.
 - Incubate with a cocktail of fluorescently labeled antibodies against cell surface markers for T cell subsets (e.g., CD3, CD4, CD8, CD25, FOXP3 for Tregs).
 - Wash to remove unbound antibodies.
 - · Acquire data on a flow cytometer.
- Data Analysis:
 - Gate on lymphocyte populations based on forward and side scatter.
 - Identify T cell subsets based on marker expression.
 - Quantify the percentage and absolute counts of different T cell populations, particularly Tregs.





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Caption: Workflow diagram for an ARCADIA-type clinical trial.



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